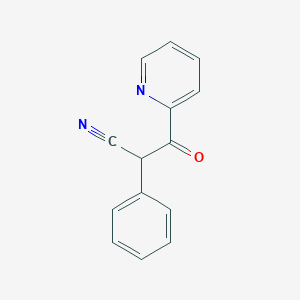

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

Description

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a phenyl group at position 2, a pyridin-2-yl group at position 3, and a ketone (oxo) group at position 3. This structure combines aromatic (phenyl) and heteroaromatic (pyridinyl) moieties, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-oxo-2-phenyl-3-pyridin-2-ylpropanenitrile |

InChI |

InChI=1S/C14H10N2O/c15-10-12(11-6-2-1-3-7-11)14(17)13-8-4-5-9-16-13/h1-9,12H |

InChI Key |

HJIUXGYRVYCLHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile typically involves the reaction of 2-phenylacetonitrile with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and oxidation steps to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound's α,β-unsaturated ketone moiety facilitates nucleophilic additions. Key reactions include:

Michael Addition

-

Reagents : Amines (e.g., pyrrolidine, piperidine), thiols, or enolates.

-

Conditions : Polar aprotic solvents (DMF, DMSO) at 25–60°C.

-

Outcome : Formation of β-substituted derivatives. The nitrile group stabilizes the intermediate enolate, directing regioselectivity .

Example Reaction :

Condensation Reactions

The ketone and nitrile functionalities participate in cyclocondensation:

Multicomponent Cyclocondensation

-

Reagents : Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), ammonium acetate.

-

Conditions : Acetic acid (10 mL), reflux (110°C), 4–6 hours .

-

Product : Polyfunctionalized nicotinonitriles (e.g., pyrene/fluorene hybrids).

| Entry | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | AcOH | 76 |

| 2 | 4-Chlorobenzaldehyde | AcOH | 82 |

| 3 | 4-Methoxybenzaldehyde | AcOH | 68 |

Mechanism : Knoevenagel condensation followed by Michael addition and cyclization .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Pyrazole Formation

-

Reagents : Hydrazines or substituted hydrazines.

-

Product : 5-Aminopyrazole derivatives with pyridyl substituents.

Example :

Reduction of Ketone

-

Reagents : LiAlH

, NaBH

. -

Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

-

Product : Secondary alcohol derivatives.

Oxidation of Nitrile

-

Reagents : KMnO

, H

O

. -

Conditions : Acidic or basic aqueous media.

-

Product : Carboxylic acid or amide derivatives.

Nucleophilic Substitution

-

Reagents : NaN

, H

S. -

Conditions : DMF, 80°C.

-

Product : Tetrazoles or thioamides.

Reaction Optimization Insights

-

Solvent Effects : Acetic acid enhances cyclocondensation yields compared to DMF or ethanol .

-

Catalysis : Brønsted acids (e.g., AcOH) outperform Lewis acids (ZnCl

) in multicomponent reactions .

Mechanistic Pathways

Key steps in its reactivity include:

Scientific Research Applications

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular pathways are mediated through binding to receptors or interacting with nucleic acids, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile with structurally related compounds from the evidence, focusing on substituents, molecular formulas, and key properties:

Key Observations:

- Aromatic vs.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile enhances lipophilicity, which may improve cell membrane permeability in drug candidates .

Biological Activity

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring, a phenyl group, and a nitrile functional group. Its chemical structure can be represented as follows:

Synthesis

The synthesis of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile typically involves multi-step reactions that may include condensation and cyclization processes. The specific synthetic pathway can vary based on the desired derivatives or modifications.

Anticancer Activity

Research indicates that 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |

| A549 (Lung) | 1.75 | Induction of apoptosis |

| HeLa (Cervical) | 5.00 | Cell cycle arrest |

The compound was found to inhibit lung metastasis in animal models, showcasing its potential as an effective therapeutic agent against aggressive cancers like triple-negative breast cancer (TNBC) .

Antimicrobial Activity

In addition to its anticancer properties, 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile has demonstrated antimicrobial effects. It was evaluated against a range of bacterial and fungal strains, with notable findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Bacteriostatic |

| Escherichia coli | 64 μg/mL | Bactericidal |

| Candida albicans | 16 μg/mL | Antifungal |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

The biological activity of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Case Study 1: Breast Cancer Treatment

A clinical investigation assessed the efficacy of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard therapies.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use as an alternative treatment for infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.